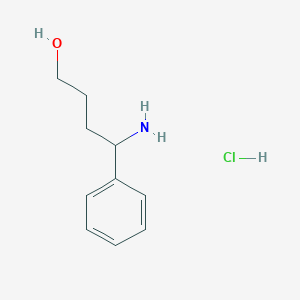

4-Amino-4-phenylbutan-1-ol hydrochloride

Description

Contextualization within the Class of Chiral Amino Alcohols

4-Amino-4-phenylbutan-1-ol (B3037066) hydrochloride belongs to the broad and significant class of organic molecules known as amino alcohols. These compounds are characterized by the presence of both an amine (-NH₂) and an alcohol (-OH) functional group. The "chiral" designation indicates that the molecule is non-superimposable on its mirror image, a property conferred by the stereocenter at the fourth carbon, which is bonded to four different groups: a hydrogen atom, a phenyl group, an amino group, and a propyl alcohol chain.

This compound is more specifically classified as a γ-amino alcohol (or 1,4-amino alcohol), as the amine and alcohol groups are separated by three carbon atoms. Chiral γ-amino alcohols are a structurally important motif found in a variety of biologically active compounds and natural products. nih.govacs.org Their utility in medicinal chemistry is well-documented, with the γ-amino alcohol framework appearing in drugs such as the anti-HIV medications Ritonavir and Lopinavir. acs.org The presence of both a nucleophilic amine and a hydroxyl group allows for a wide range of chemical transformations, making them versatile precursors in multi-step syntheses.

Significance as a Versatile Synthon in Advanced Organic Synthesis

In the realm of organic chemistry, a "synthon" refers to a structural unit within a molecule that can be formed or assembled by known synthetic operations. 4-Amino-4-phenylbutan-1-ol hydrochloride, particularly in its enantiomerically pure forms (e.g., (S)-4-Amino-4-phenylbutan-1-ol hydrochloride), represents a versatile synthon for the construction of enantiomerically pure pharmaceuticals and other complex target molecules. nih.gov

The strategic importance of chiral amino alcohols like this compound lies in their ability to introduce chirality into a target molecule, which is often crucial for its biological activity. nih.gov The development of catalytic asymmetric methods to produce such compounds is a major focus of contemporary research. acs.org General strategies for the synthesis of chiral γ-amino alcohols include:

Asymmetric Hydrogenation: The transition-metal-catalyzed asymmetric hydrogenation of β-amino ketones is a highly effective method for producing chiral γ-amino alcohols. acs.org

Copper-Catalyzed Hydroamination: This method allows for the asymmetric synthesis of γ-substituted 1,3-amino alcohols from unprotected allylic alcohols, providing an efficient route to these valuable compounds from readily available starting materials. nih.gov

Borrowing-Hydrogen Catalysis: Manganese-catalyzed formal asymmetric hydroamination of allylic alcohols represents another advanced strategy for synthesizing a broad range of chiral γ-amino alcohols. acs.org

While specific research detailing the extensive use of this compound as a synthon is not widely published, the established importance of the chiral γ-amino alcohol motif underscores its potential. For instance, the structurally related 1,3-diamino-4-phenylbutan-2-ol derivatives are recognized as crucial building blocks in medicinal chemistry, particularly for HIV protease inhibitors. nih.govunica.it

Overview of Research Trajectories for Related Amino Alcohol Derivatives

Research into amino alcohol derivatives is a vibrant and continually evolving field, driven by their potential applications in medicine and catalysis. The structural framework of this compound is representative of a class of compounds that are actively being investigated.

One major research trajectory focuses on the development of novel synthetic methodologies to access these chiral building blocks with high efficiency and stereoselectivity. For example, biocatalytic approaches using enzymes like transaminases and dehydrogenases are being explored for the asymmetric synthesis of chiral amines and alcohols from prochiral ketones. nih.gov These enzymatic methods offer the advantages of high selectivity and mild reaction conditions. nih.gov

Another significant area of research involves the incorporation of amino alcohol derivatives into more complex molecular architectures to evaluate their biological activity. Derivatives of 4-amino antipyrine, for instance, have been synthesized and shown to possess antibacterial properties. ekb.eg Similarly, derivatives of 1,3-diamino-4-phenylbutan-2-ol are key components in the development of new therapeutic agents, including those targeting HIV and malaria. nih.gov

Furthermore, chiral amino alcohols are instrumental in the development of new ligands for asymmetric catalysis. nih.gov The ability of these molecules to coordinate with metal centers creates a chiral environment that can direct the stereochemical outcome of a wide range of chemical reactions. Research in this area is focused on designing and synthesizing new amino alcohol-based ligands to improve the efficiency and selectivity of catalytic processes.

While direct and extensive research on the derivatives of this compound is limited in publicly available literature, the broader trends in the study of related amino alcohols indicate a promising future for this compound and its analogues as valuable tools in both medicinal chemistry and materials science.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H16ClNO |

|---|---|

Molecular Weight |

201.69 g/mol |

IUPAC Name |

4-amino-4-phenylbutan-1-ol;hydrochloride |

InChI |

InChI=1S/C10H15NO.ClH/c11-10(7-4-8-12)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8,11H2;1H |

InChI Key |

GRDXYWYYIPOBAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCO)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 4 Phenylbutan 1 Ol Hydrochloride and Its Stereoisomers

Strategies for Carbon Backbone Construction

The fundamental structure of 4-amino-4-phenylbutan-1-ol (B3037066) can be assembled using various precursor molecules, with common strategies starting from butanol or tetrahydrofuran (B95107) derivatives.

One logical approach to the synthesis of the target compound begins with the precursor 4-phenylbutan-1-ol. nih.govchemspider.com This strategy hinges on the introduction of an amino group at the C4 position, which is activated by its benzylic nature. A common synthetic pathway involves the oxidation of the benzylic carbon to a ketone, yielding 4-oxo-4-phenylbutanoic acid or its ester derivatives. ias.ac.in This keto-acid or keto-ester can then undergo reductive amination.

In this two-step process, the ketone is first reacted with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine. This imine is subsequently reduced to the desired amine. The reductive amination of carbonyl compounds is a well-established method for C-N bond formation. dntb.gov.ua Catalytic hydrogenation or hydride-based reducing agents can be employed for the reduction step. nih.govresearchgate.net For instance, microwave-mediated condensation of 4-aryl-4-oxobutanoates with ammonium formate (B1220265) has been shown to produce related pyrrolidone structures, demonstrating the reactivity of the keto-ester precursor. ias.ac.in

An alternative and efficient strategy for constructing the carbon backbone utilizes the ring-opening of tetrahydrofuran (THF). A patented process describes a novel synthesis of 4-phenyl-1-butanol, a key intermediate, starting from THF. google.com In this method, THF reacts with an acyl chloride, such as acetyl chloride or benzoyl chloride, under the catalysis of zinc chloride. This reaction proceeds rapidly and gently to produce a high-yield, high-purity 4-chlorobutanol ester. google.com

Without the need for separation, this intermediate undergoes a Friedel-Crafts alkylation reaction with benzene (B151609), catalyzed by aluminum trichloride, to yield a 4-phenyl-butanol ester. google.com The final step involves the hydrolysis of the ester under alkaline conditions to produce 4-phenyl-1-butanol. google.com This product can then be converted to the target amino alcohol as described in the previous section.

Table 1: Synthesis of 4-Phenyl-1-butanol from Tetrahydrofuran This table is interactive. Users can sort and filter the data.

| Step | Reactants | Catalyst | Intermediate/Product | Yield | Purity | Reference |

|---|---|---|---|---|---|---|

| 1 | Tetrahydrofuran (THF), Acetyl Chloride | Zinc Chloride | 4-Chlorobutanol Acetate (B1210297) | 96% | 99.5% | google.com |

| 2 | 4-Chlorobutanol Acetate, Benzene | Aluminum Trichloride | 4-Phenylbutanol Acetate | 70% | - | google.com |

| 3 | 4-Phenylbutanol Acetate | Sodium Hydroxide | 4-Phenyl-1-butanol | 95% | - | google.com |

Stereoselective Synthesis Approaches for Chiral Amino Alcohols

The biological activity of many pharmaceutical compounds is dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods for chiral amino alcohols like the enantiomers of 4-amino-4-phenylbutan-1-ol is of significant importance.

Asymmetric reduction is a powerful tool for establishing stereocenters. These methods often involve either the use of chiral starting materials that guide the stereochemical outcome or the application of chiral catalysts or reagents.

A highly effective strategy for synthesizing enantiomerically pure amino alcohols is to start with a chiral precursor from the "chiral pool," such as a natural amino acid. For the synthesis of (S)-4-amino-4-phenylbutan-1-ol, the corresponding chiral amino acid is L-homophenylalanine. nih.govgoogle.com L-homophenylalanine can be produced through chemoenzymatic routes or via microbial fermentation. nih.govgoogle.com

The synthesis of the chiral amino alcohol is then achieved by the reduction of the carboxylic acid functional group of the amino acid, without affecting the stereocenter. This direct reduction transforms the chiral amino acid into the corresponding chiral amino alcohol, preserving the optical purity. For example, L-homophenylalanine can be reduced to (S)-4-amino-4-phenylbutan-1-ol, also known as homo-L-phenylalaninol.

Table 2: Example of Chiral Amino Alcohol Synthesis from an Amino Acid Precursor This table is interactive. Users can sort and filter the data.

| Precursor | Target Compound | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| L-Homophenylalanine | (S)-4-Amino-4-phenylbutan-1-ol | Lithium borohydride (B1222165), Methyltrichlorosilane (B1216827) | 97% | nih.gov |

| L-Phenylalanine | L-Phenylalaninol | Lithium, Aluminum Chloride | ~85% | wikipedia.org |

| Valine | Valinol | Lithium Aluminum Hydride | 73-75% | wikipedia.org |

Hydride-based reagents are fundamental tools for the reduction of carbonyl functional groups, including carboxylic acids and their derivatives like amides and esters.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing amides to amines. This is distinct from the reduction of other carbonyl compounds, as the carbonyl oxygen is completely removed and replaced by two hydrogen atoms. The reaction proceeds through the initial addition of a hydride to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the expulsion of an aluminate group to form a transient iminium ion. A second hydride ion then attacks the iminium ion, yielding the final amine product. This method is effective for reducing primary, secondary, and tertiary amides.

Lithium Borohydride/Methyltrichlorosilane: While lithium borohydride (LiBH₄) is a milder reducing agent than LiAlH₄, its reactivity can be enhanced. A combination of lithium borohydride and methyltrichlorosilane has been specifically used for the efficient reduction of amino acids. In a documented procedure, L-homophenylalanine was reduced to (S)-4-amino-4-phenylbutan-1-ol in 97% yield. The reaction was carried out by adding the amino acid to a pre-stirred solution of lithium borohydride and trichloromethylsilane in tetrahydrofuran at 0°C.

Table 3: Reactivity of Common Hydride Reducing Agents This table is interactive. Users can sort and filter the data.

| Reagent | Aldehydes/Ketones | Esters | Carboxylic Acids | Amides | Nitriles | Reference |

|---|---|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Reduces | No Reaction | No Reaction | No Reaction | No Reaction | medchemexpress.com |

| Lithium Borohydride (LiBH₄) | Reduces | Reduces | No Reaction | Reduces (Primary) | Reduces | chemicalbook.com |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces | Reduces | Reduces | Reduces | Reduces | medchemexpress.com |

Asymmetric Reduction Methods

Implementation of Asymmetric Transfer Hydrogenation (ATH) for related amino ketones

Asymmetric transfer hydrogenation (ATH) stands out as a powerful method for the stereoselective reduction of prochiral ketones, particularly α-amino ketones, to form chiral vicinal amino alcohols. This technique often utilizes dynamic kinetic resolution (DKR), a process that converts a racemic starting material into a single, enantiomerically enriched product. acs.orgnih.gov

In a typical DKR-ATH process, a racemic α-amino ketone is reduced using a chiral catalyst. acs.org The success of this transformation often relies on the careful selection of the nitrogen-protecting group on the amino ketone to match the specific reducing agent and catalyst system. acs.org Ruthenium and cobalt-based catalysts have proven highly effective in these reactions.

For instance, a newly designed (arene)RuCl(monosulfonamide) transfer hydrogenation catalyst has been successfully used for the dynamic kinetic resolution of β-aryl α-keto esters, which are structurally related to the precursors of the target molecule. nih.gov This process can generate products with multiple contiguous stereocenters with high diastereoselectivity. nih.gov

Cobalt-catalyzed asymmetric hydrogenation offers another efficient route. nih.govacs.org Utilizing an amino-group-assisted coordination strategy, this method can achieve high yields and excellent enantioselectivities (up to 99% ee) in the hydrogenation of α-primary amino ketones within a short reaction time, often around 30 minutes. nih.govacs.org This approach is advantageous as it can avoid the need for protection and deprotection steps, thus improving synthetic efficiency. nih.gov

Table 1: Examples of Asymmetric Hydrogenation of Amino Ketones

| Catalyst Type | Substrate Type | Key Strategy | Outcome | Reference |

|---|---|---|---|---|

| Ruthenium-based | α-Amino Ketones | Dynamic Kinetic Resolution (DKR) | High diastereoselectivity, >99% ee | acs.org |

| Cobalt-based | α-Primary Amino Ketones | Amino-group-assisted coordination | High yields, up to 99% ee | nih.govacs.org |

| (arene)RuCl(monosulfonamide) | β-Aryl α-keto esters | DKR-ATH | High diastereocontrol, establishes three contiguous stereocenters | nih.gov |

Chemoenzymatic or Biocatalytic Synthesis of Amino Alcohols

Biocatalysis provides a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing chiral amino alcohols. rsc.orgresearchgate.net These methods leverage the high chemo-, regio-, and enantioselectivities of enzymes like transaminases, dehydrogenases, and lipases. researchgate.netrsc.org

One prominent strategy is the asymmetric reductive amination of α-hydroxy ketones using engineered amine dehydrogenases (AmDHs). frontiersin.org This one-step synthesis uses ammonia as the amino donor under mild conditions, offering advantages such as low cost and high stereoselectivity (>99% ee). frontiersin.org Another approach involves the use of transaminase enzymes to convert a hydroxy ketone into the desired amino alcohol. For example, the synthesis of (R)-3-aminobutan-1-ol has been achieved by treating 4-hydroxybutan-2-one with an R-selective transaminase in the presence of an amino donor like isopropylamine. google.com

Kinetic resolution is another common biocatalytic strategy. rsc.org This can involve the enzymatic kinetic resolution of racemic substrates. For example, lipase-catalyzed acetylation can be used to separate enantiomers of a racemic amino alcohol derivative. rsc.org

Chemoenzymatic strategies combine chemical and enzymatic steps to create efficient synthetic routes. nih.gov A one-pot, sequential chemoenzymatic method can convert amides into enantiomerically enriched alcohols by combining a nickel-catalyzed Suzuki-Miyaura coupling with an asymmetric biocatalytic reduction using ketoreductases (KREDs). nih.gov This approach can furnish a wide array of products in high yields and with excellent enantiomeric excess (up to 99%). nih.gov

Table 2: Biocatalytic Approaches for Chiral Amino Alcohol Synthesis

| Enzyme Type | Strategy | Substrate Example | Product | Reference |

|---|---|---|---|---|

| Amine Dehydrogenase (AmDH) | Asymmetric reductive amination | α-Hydroxy ketones | Chiral amino alcohols | frontiersin.org |

| Transaminase | Asymmetric synthesis | 4-hydroxybutan-2-one | (R)-3-aminobutan-1-ol | google.com |

| Lipase | Kinetic resolution | Racemic phthalimido acetates | Enantiomerically pure vicinal masked amino alcohols | rsc.org |

| Ketoreductase (KRED) | Asymmetric reduction | Diarylmethanones | Enantiomerically enriched diarylmethanols | nih.gov |

Formation of the Hydrochloride Salt from Corresponding Amines

The conversion of the free amine, 4-amino-4-phenylbutan-1-ol, to its hydrochloride salt is a standard and crucial final step for improving the compound's stability and handling characteristics. This acid-base reaction is typically straightforward.

The process generally involves dissolving the purified free amine in a suitable organic solvent. Common solvents include methanol, ethanol (B145695), or methylene (B1212753) chloride. A solution of hydrochloric acid (HCl), either as a gas dissolved in an inert solvent like diethyl ether or as a concentrated aqueous solution, is then added to the amine solution.

For instance, in a related synthesis, a hydrochloride salt was prepared by treating a suspension of the amine in methylene chloride with a solution of hydrochloric acid. Another general procedure involves cooling the reaction mixture after the addition of acid to facilitate the crystallization or precipitation of the hydrochloride salt. chemicalbook.com The resulting solid salt is then collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under reduced pressure. chemicalbook.com

Purification and Isolation Methodologies in Synthetic Routes

Purification is a critical stage in any synthetic sequence to ensure the final product is free from starting materials, reagents, and byproducts. For compounds like 4-amino-4-phenylbutan-1-ol and its derivatives, a combination of techniques is often employed.

Column chromatography is a fundamental purification technique used extensively in organic synthesis to separate compounds based on their differential adsorption to a stationary phase. khanacademy.org For the purification of moderately polar compounds like amino alcohols, silica (B1680970) gel is the most common stationary phase. khanacademy.org

The process involves loading the crude reaction mixture onto the top of a column packed with silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. khanacademy.org The separation occurs because compounds move down the column at different rates depending on their polarity; less polar compounds typically elute faster, while more polar compounds are retained longer on the polar silica gel. khanacademy.org

In syntheses of related amino alcohol derivatives, purification often involves an initial workup procedure, such as extraction with an organic solvent like chloroform (B151607) or ethyl acetate, followed by washing the organic phase. google.comchemicalbook.com After the solvent is removed under reduced pressure, the resulting crude product can be further purified by column chromatography to yield the pure compound. chemicalbook.com The choice of eluent is critical and is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or methanol), with the ratio adjusted to achieve optimal separation.

Chemical Reactivity and Derivatization Strategies

Reactions of the Primary Amine Functionality

The primary amine group in 4-Amino-4-phenylbutan-1-ol (B3037066) hydrochloride is a key site for nucleophilic reactions, allowing for the introduction of various substituents to modulate the compound's properties.

N-Alkylation: The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with alkyl halides. This reaction, a form of nucleophilic substitution, can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. However, controlling the extent of alkylation can be challenging, often resulting in a mixture of products. nih.gov To achieve mono-alkylation, the use of a large excess of the amine starting material is a common strategy. Catalytic methods for the direct N-alkylation of unprotected amino acids using alcohols as alkylating agents have also been developed, offering a more sustainable and selective approach. nih.gov

Illustrative N-Alkylation Reactions

| Reagent | Product Type |

|---|---|

| Alkyl Halide (e.g., CH₃I) | Secondary, Tertiary, or Quaternary Amine |

N-Acylation: Primary amines readily react with acylating agents such as acid chlorides and acid anhydrides to form stable amide derivatives. This reaction is typically rapid and high-yielding. The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which effectively prevents further acylation.

Illustrative N-Acylation Reactions

| Reagent | Product Type |

|---|---|

| Acid Chloride (e.g., Acetyl chloride) | N-Acyl Amide |

Imine Formation: The primary amine of 4-Amino-4-phenylbutan-1-ol hydrochloride can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. This reversible reaction is typically catalyzed by acid and involves the elimination of a water molecule. The pH of the reaction is a critical parameter; it must be acidic enough to facilitate the dehydration step but not so acidic as to protonate the amine, which would render it non-nucleophilic.

Amide Formation: Beyond the use of acyl halides and anhydrides, amides can also be synthesized through the coupling of the amine with carboxylic acids. This transformation typically requires the use of a coupling agent to activate the carboxylic acid. Alternatively, catalytic methods involving the dehydrogenative coupling of amines and alcohols have emerged as a greener approach to amide bond formation.

As a potent nucleophile, the primary amine group can participate in a variety of nucleophilic substitution reactions. It can react with a range of electrophiles, including alkyl halides as previously mentioned, as well as epoxides and other strained ring systems. The reaction with epoxides, for instance, results in the formation of β-amino alcohols. The nucleophilicity of the amine can be influenced by the reaction conditions, including the solvent and the presence of bases. The inherent nucleophilicity of amino acids has been shown to follow the order of Cys >> His > Lys. nih.gov

Potential Nucleophilic Substitution Reactions

| Electrophile | Product Type |

|---|---|

| Alkyl Halide | Alkylated Amine |

| Epoxide | β-Amino Alcohol |

Reactions of the Primary Alcohol Functionality

The primary alcohol group in this compound provides another avenue for derivatization, with oxidation, esterification, and etherification being the most common transformations. A key challenge in these reactions is achieving selectivity for the alcohol in the presence of the reactive amine group.

The selective oxidation of the primary alcohol to either an aldehyde or a carboxylic acid requires careful selection of the oxidizing agent to avoid reaction with the amine. "Weak" oxidizing agents are typically used to stop the oxidation at the aldehyde stage. masterorganicchemistry.com More vigorous, or "strong," oxidizing agents will typically convert the primary alcohol directly to a carboxylic acid. masterorganicchemistry.com To prevent the oxidation of the amine, it can be protected, or specific reaction conditions that favor alcohol oxidation can be employed. For instance, a metal-free oxidation system using Na₂S₂O₄/TBHP has been reported for the controlled oxidation of various aromatic alcohols to the corresponding aldehydes in good yields without the formation of acid. researchgate.net

Common Oxidizing Agents for Primary Alcohols

| Reagent(s) | Product | Oxidation Level |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Aldehyde | "Weak" |

| Dess-Martin periodinane (DMP) | Aldehyde | "Weak" |

| Swern Oxidation (DMSO, oxalyl chloride, NEt₃) | Aldehyde | "Weak" |

| Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid | "Strong" |

Esterification: The reaction of the primary alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) in the presence of an acid catalyst leads to the formation of an ester. The Fischer esterification, which involves heating the alcohol and carboxylic acid with a strong acid catalyst like sulfuric acid, is a classic method. Given the presence of a basic amine in this compound, the amine would likely be protonated under these conditions, which can protect it from participating in side reactions.

Etherification: The synthesis of ethers from the primary alcohol can be achieved through various methods, though it is generally less straightforward than esterification. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, would require deprotonation of the alcohol, a step that could be complicated by the presence of the acidic ammonium group (in the hydrochloride salt form). Alternative methods, such as catalytic dehydrative etherification of alcohols, present a more direct route.

Dual Functional Group Reactivity in Complex Organic Transformations

The structure of this compound incorporates two key functional groups: a primary amine (-NH₂) and a primary alcohol (-OH). This bifunctionality makes it a versatile building block in complex organic synthesis, as the reactivity of each group can be selectively addressed. The presence of both a nucleophilic amine and a hydroxyl group allows for sequential or orthogonal derivatization strategies.

In typical organic reactions, the primary amine is a stronger nucleophile than the primary alcohol. This inherent difference in reactivity allows for selective functionalization. For instance, under controlled conditions, acylation or alkylation reactions will preferentially occur at the more nucleophilic amino group, leaving the hydroxyl group intact for subsequent transformations.

Conversely, to react the hydroxyl group selectively, the amine must first be protected. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn), can be introduced. Once the amine is protected, the hydroxyl group can undergo a wide range of reactions, including oxidation, esterification, or conversion to a better leaving group for substitution reactions. After the desired transformation at the alcohol terminus, the protecting group on the amine can be removed, regenerating the free amine for further functionalization.

This differential reactivity is crucial in the synthesis of complex molecules where precise control over the sequence of bond formation is necessary. The ability to use 4-Amino-4-phenylbutan-1-ol as a bifunctional scaffold enables the construction of diverse molecular architectures, including heterocycles and polymers. researchgate.net

Recent studies on other bifunctional molecules, such as those within metal-organic frameworks (MOFs), have shown that the relative reactivity of amine and hydroxyl groups can be influenced by their confinement within a structured environment. nih.gov While the amine is typically more reactive, its immobilization in proximity to the hydroxyl group can alter this behavior, sometimes accelerating reactions at the hydroxyl site. nih.gov This highlights the nuanced reactivity that can be achieved through careful selection of reaction conditions.

Table 1: Selective Functionalization Strategies

| Target Functional Group | Strategy | Reagents/Conditions | Resulting Intermediate |

|---|---|---|---|

| Amine (-NH₂) Group | Direct Acylation | Acyl chloride, base, low temp. | N-acylated amino alcohol |

| Direct Alkylation | Alkyl halide, mild base | N-alkylated amino alcohol |

| Alcohol (-OH) Group | Amine Protection, then Esterification | 1. Boc₂O or BnBr 2. Acyl chloride, pyridine (B92270) | N-protected ester | | | Amine Protection, then Oxidation | 1. Boc₂O or BnBr 2. PCC or Swern oxidation | N-protected amino aldehyde/acid |

Conversion to Azido (B1232118) Alcohols for Click Chemistry Applications

The primary amino group of 4-Amino-4-phenylbutan-1-ol can be readily converted into an azide (B81097) (-N₃) group, transforming the molecule into a valuable precursor for click chemistry. Azides are key functional groups for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are powerful reactions for forming stable triazole linkages. bachem.comiris-biotech.depeptide.com

The conversion of the primary amine to an azide is typically achieved through a two-step diazotization-substitution sequence. The amine is first treated with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form a diazonium salt intermediate. This intermediate is generally unstable and is immediately treated with an azide source, like sodium azide, to yield the corresponding azido alcohol, 4-azido-4-phenylbutan-1-ol.

Reaction Scheme: Step 1: Diazotization C₆H₅CH(NH₂)(CH₂)₃OH + NaNO₂/HCl → [C₆H₅CH(N₂⁺)(CH₂)₃OH]Cl⁻ + 2H₂O

Step 2: Azide Substitution [C₆H₅CH(N₂⁺)(CH₂)₃OH]Cl⁻ + NaN₃ → C₆H₅CH(N₃)(CH₂)₃OH + N₂ + NaCl

The resulting 4-azido-4-phenylbutan-1-ol is an ideal building block for click chemistry applications. The azide moiety can react with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form a 1,4-disubstituted 1,2,3-triazole. iris-biotech.de Alternatively, it can participate in copper-free SPAAC reactions with strained cyclooctynes. bachem.com These reactions are known for their high efficiency, selectivity, and tolerance of a wide variety of other functional groups, making them suitable for complex molecular conjugations, such as peptide modification and the synthesis of bioactive compounds. bachem.compeptide.com

Table 2: Application in Click Chemistry

| Feature | Description |

|---|---|

| Precursor Molecule | This compound |

| Key Transformation | Amine (-NH₂) to Azide (-N₃) |

| Resulting Building Block | 4-azido-4-phenylbutan-1-ol |

| Click Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) bachem.com |

| Reactant Partner | Terminal Alkyne or Strained Cyclooctyne |

| Product | 1,2,3-Triazole conjugate |

Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

For a related compound, 4-phenylbutanol, the aromatic protons typically appear as a multiplet in the range of δ 7.14-7.27 ppm. chemicalbook.com The methylene (B1212753) protons adjacent to the hydroxyl group (CH₂-OH) show a triplet at approximately δ 3.619 ppm, while the methylene group adjacent to the phenyl ring (C₆H₅-CH₂) appears as a triplet around δ 2.62 ppm. The remaining methylene protons in the middle of the chain produce signals between δ 1.56-1.68 ppm. chemicalbook.com In 4-Amino-4-phenylbutan-1-ol (B3037066) hydrochloride, the presence of the amino group at the C4 position would significantly influence the chemical shift of the adjacent methine proton (CH-NH₃⁺), which would be expected to appear further downfield.

Similar to ¹H NMR, specific experimental ¹³C NMR data for 4-Amino-4-phenylbutan-1-ol hydrochloride is scarce. However, expected resonances can be estimated. The spectrum would show distinct signals for each of the 10 carbon atoms in the molecule. The phenyl group carbons would typically resonate in the aromatic region (δ 120-140 ppm). The carbon atom bearing the hydroxyl group (C1) would be found in the δ 60-70 ppm range. The carbon attached to the aminium group (C4) would also be shifted downfield. The remaining methylene carbons (C2 and C3) would appear at intermediate chemical shifts. For comparison, studies on other amino-alcohols provide a reference for the expected chemical shifts in such structures. chemicalbook.comspringermedizin.de

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For the free base, 4-Amino-4-phenylbutan-1-ol (C₁₀H₁₅NO), the predicted monoisotopic mass is 165.11537 Da. uni.lu HRMS analysis would be expected to yield a measured mass for the protonated molecule [M+H]⁺ that is extremely close to the calculated value of 166.12265 Da, confirming the elemental composition. uni.luuni.lu

Table 1: Predicted Mass Spectrometry Data for 4-Amino-4-phenylbutan-1-ol Adducts

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 166.12265 |

| [M+Na]⁺ | 188.10459 |

| [M+K]⁺ | 204.07853 |

| [M+NH₄]⁺ | 183.14919 |

Data sourced from predicted values for the free base. uni.luuni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing compounds in complex mixtures and for confirming molecular weight.

For primary amines like 4-Amino-4-phenylbutan-1-ol, reversed-phase HPLC is a common analytical method. However, because the compound lacks a strong chromophore, UV detection can be challenging. To overcome this, pre-column derivatization with a reagent like 9-fluorenylmethyl chloroformate (FMOC) can be employed to attach a UV-active group, allowing for sensitive detection. nih.gov Alternatively, and more directly, mass spectrometry is used as the detector. An LC-MS system would separate the compound from impurities, and the mass spectrometer would detect the protonated molecule [M+H]⁺, confirming its identity and providing quantitative information. The mass spectrometer can also be used in tandem (MS/MS) to fragment the parent ion, providing structural information based on the fragmentation pattern. nih.govnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. While specific experimental spectra for this compound were not found in the reviewed literature, the expected characteristic absorption bands can be predicted based on its structure.

Key expected vibrational frequencies would include:

O-H stretch: A broad band around 3300-3400 cm⁻¹ corresponding to the hydroxyl group.

N-H stretch: Multiple bands in the region of 3000-3200 cm⁻¹ for the aminium group (NH₃⁺).

C-H stretch (aromatic): Sharp peaks just above 3000 cm⁻¹.

C-H stretch (aliphatic): Strong bands in the 2850-2960 cm⁻¹ region.

C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.

C-O stretch: A strong band in the 1050-1150 cm⁻¹ region.

These spectral features, when combined, would provide a unique fingerprint for the compound, confirming the presence of its key functional groups. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy

In a general procedure, the IR spectrum can be recorded on an FT-IR spectrometer, with the sample prepared as a thin film between sodium chloride (NaCl) plates. The typical spectral data for a related compound, 4-amino-4-cyclopropylbutan-1-ol, shows characteristic peaks at 3375 cm⁻¹ (N-H stretching), 2928 and 2874 cm⁻¹ (C-H stretching), and 1265 cm⁻¹ (C-N stretching). For 4-Amino-4-phenylbutan-1-ol, one would expect to observe similar N-H and O-H stretching frequencies, along with absorptions characteristic of the phenyl group.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| N-H (primary amine) | 3300-3500 (two bands) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-2960 |

| C=C (aromatic) | 1450-1600 |

| C-O (alcohol) | 1050-1260 |

| C-N (amine) | 1020-1250 |

This table represents expected FT-IR absorption ranges for the functional groups present in 4-Amino-4-phenylbutan-1-ol.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The phenyl group in this compound acts as a chromophore, allowing for its detection and quantification by UV-Vis spectroscopy. The benzene (B151609) ring typically exhibits a strong absorption band around 254 nm due to π-π* transitions. The exact wavelength of maximum absorption (λmax) can be influenced by the solvent and the substitution on the phenyl ring. The presence of the amino and hydroxyl groups, being auxochromes, can cause a slight shift in the absorption maximum.

For reaction monitoring, visualization of spots on a TLC plate is often achieved using UV-vis light at a wavelength of 254 nm.

| Chromophore | Expected λmax (nm) | Transition |

| Phenyl group | ~254 | π → π* |

This table indicates the expected UV-Vis absorption for the phenyl chromophore in this compound.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the analysis and purification of non-volatile compounds like this compound. While specific HPLC methods for this compound are not detailed in the provided search results, a general approach would involve reversed-phase chromatography. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water (often buffered) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set at the λmax of the phenyl chromophore (around 254 nm).

Patent literature suggests that chromatographic routes are employed for the separation of stereoisomeric mixtures of related compounds, highlighting the utility of techniques like HPLC for purification.

| Parameter | Typical Condition |

| Column | Reversed-phase (e.g., C18, 5 µm, 4.6 x 250 mm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water (with potential additives like trifluoroacetic acid for improved peak shape) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

This table outlines typical starting parameters for an HPLC method for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC/MS) and Gas Chromatography (GC)

GC and GC/MS are suitable for the analysis of volatile compounds. For a compound like 4-Amino-4-phenylbutan-1-ol, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. Common derivatizing agents include silylating agents (e.g., BSTFA) that react with the hydroxyl and amino groups. The mass spectrometer provides structural information based on the fragmentation pattern of the molecule upon electron ionization.

The NIST WebBook contains mass spectrometry data for related compounds like 4-Amino-1-butanol, which shows characteristic fragmentation patterns that can be used for identification.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification

TLC is a simple, rapid, and effective technique for monitoring the progress of chemical reactions and for preliminary purification. For the analysis of 4-Amino-4-phenylbutan-1-ol, silica (B1680970) gel is commonly used as the stationary phase. A mixture of a nonpolar solvent (like n-hexane or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is typically used as the mobile phase.

Visualization of the compound on the TLC plate can be achieved under UV light (254 nm) due to the UV-active phenyl group. Additionally, staining with reagents like ninhydrin (B49086) (which reacts with the primary amine to give a colored spot) or potassium permanganate (B83412) (KMnO₄) can be used for visualization. The retention factor (Rf) value is dependent on the specific solvent system used. Flash chromatography, which is a preparative version of TLC, can be used for the purification of the compound using a similar stationary and mobile phase system.

| Parameter | Typical Condition |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Gradient of n-hexane and Ethyl Acetate (EtOAc) |

| Visualization | UV light (254 nm), Ninhydrin stain, Potassium Permanganate (KMnO₄) stain |

This table summarizes typical conditions for the TLC analysis of 4-Amino-4-phenylbutan-1-ol.

Determination of Stereochemical Purity (e.g., Enantiomeric Excess by Chiral Chromatography)

The determination of the stereochemical purity of chiral compounds is a critical aspect of their analysis, particularly in the pharmaceutical field where the biological activity of enantiomers can differ significantly. For this compound, which possesses a chiral center at the C4 carbon, High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for determining the enantiomeric excess (% ee).

The principle of chiral chromatography relies on the differential interaction of the enantiomers of the analyte with a chiral selector that is immobilized on the stationary phase. This leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are widely employed for the separation of a broad range of chiral molecules, including amines and amino alcohols. yakhak.org

In many cases, derivatization of the amino and/or hydroxyl group of the analyte is performed prior to chromatographic analysis. This is often done to enhance the interaction with the CSP, improve the chromatographic peak shape, and increase the UV absorbance or fluorescence response for more sensitive detection. Common derivatizing agents for amines include isocyanates, isothiocyanates, and acid chlorides.

Representative Chiral HPLC Methodology:

A typical chiral HPLC method for the analysis of 4-Amino-4-phenylbutan-1-ol would involve a normal-phase separation on a polysaccharide-based chiral stationary phase.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is suitable.

Chiral Stationary Phase: A column such as a Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) would be appropriate choices. These columns are known for their excellent enantioselective recognition of a wide variety of chiral compounds.

Mobile Phase: A mobile phase consisting of a mixture of a non-polar organic solvent like n-hexane and a polar alcohol modifier such as isopropanol (B130326) or ethanol (B145695) is commonly used. The ratio of hexane (B92381) to alcohol is a critical parameter that is optimized to achieve baseline separation of the enantiomers. A typical starting point would be a ratio of 90:10 (v/v) n-hexane:isopropanol. The addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce tailing for basic analytes.

Flow Rate: A flow rate of 1.0 mL/min is standard for analytical scale separations.

Temperature: The column temperature is typically maintained at a constant value, for instance, 25 °C, to ensure reproducible retention times.

Detection: Detection is commonly performed using a UV detector at a wavelength where the phenyl group of the analyte exhibits strong absorbance, typically around 210-220 nm.

Data Analysis and Enantiomeric Excess Calculation:

The output from the HPLC system is a chromatogram showing the detector response as a function of time. For a successful chiral separation, two distinct peaks corresponding to the two enantiomers of 4-Amino-4-phenylbutan-1-ol will be observed. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

The following interactive data table presents representative research findings for the chiral separation of a racemic mixture of a compound structurally analogous to 4-Amino-4-phenylbutan-1-ol, illustrating the typical parameters and results obtained in such an analysis.

| Parameter | Value |

| Chromatographic Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 215 nm |

| Retention Time (Enantiomer 1) | 12.5 min |

| Retention Time (Enantiomer 2) | 14.8 min |

| Resolution (Rs) | 2.1 |

| Enantiomeric Excess (% ee) | Not Applicable (for a racemic standard) |

This table presents representative data for a structurally analogous compound to illustrate a typical chiral HPLC separation. Specific values for this compound may vary.

The resolution (Rs) is a measure of the degree of separation between the two enantiomer peaks and a value greater than 1.5 is generally considered to indicate baseline separation, which is essential for accurate quantification. The validation of such a chiral HPLC method would involve assessing its specificity, linearity, precision, accuracy, and robustness according to established guidelines to ensure reliable determination of the enantiomeric purity of this compound. umn.edu

Applications As a Chiral Building Block in Advanced Synthetic Chemistry

Construction of Complex Organic Molecules

The inherent chirality and bifunctional nature of 4-Amino-4-phenylbutan-1-ol (B3037066) and its derivatives make them powerful tools for the assembly of intricate molecular structures. The presence of both a nucleophilic amino group and a hydroxyl group allows for sequential or orthogonal functionalization, enabling the construction of complex frameworks with a high degree of stereochemical control.

One notable example is the use of related 1,3-diamino-4-phenylbutan-2-ol (DAPB) derivatives as crucial building blocks in the synthesis of therapeutically important molecules. nih.govunica.it These derivatives serve as core structural motifs in a wide array of bioactive compounds. nih.govunica.it A highly efficient, two-step protocol has been developed for the synthesis of N¹-substituted derivatives of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol from N,N-dibenzyl-L-phenylalaninal. nih.govunica.it This process is completely diastereoselective and provides rapid access to this important family of molecules. nih.govunica.it The synthetic route involves a fully stereoselective three-component MAC (Masked Acyl Cyanide) oxyhomologation reaction, followed by a carbonyl-activated hydride deprotection/reduction. nih.govunica.it

The resulting anti-(2S,3S)-allophenylnorstatin amides are valuable intermediates that can be further elaborated into more complex structures. For instance, the O-TBS protected amide can be deprotected using TBAF to yield the corresponding alcohol, which can then be reduced to the final diamino alcohol. nih.gov This methodology highlights the utility of phenyl-substituted amino alcohol backbones in the stereocontrolled synthesis of complex acyclic systems.

Role in the Synthesis of Optically Active Pharmaceutical Intermediates and Analogs

A significant application of 4-Amino-4-phenylbutan-1-ol hydrochloride and its structural analogs lies in the synthesis of optically active pharmaceutical intermediates. The chirality embedded within these building blocks is often transferred to the final drug molecule, which is crucial for its efficacy and safety.

A key example is the use of the related compound, 4-amino-2-hydroxymethyl-1-butanol, as a critical intermediate in the synthesis of the antiviral drugs Famciclovir and Penciclovir. researchgate.net These drugs are potent and highly selective agents against several human herpes viruses. A novel synthetic route to Famciclovir involves the condensation of 4-amino-2-hydroxymethyl-1-butanol with N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide to produce the key intermediate N-(2-amino-4-chloro-6-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]pyrimidin-5-yl)formamide. researchgate.net This intermediate is then further processed through a series of reactions to yield Famciclovir.

Furthermore, derivatives of 4-amino-3-hydroxybutyric acid (GABOB), which can be synthesized from precursors like 4-amino-4-phenylbutan-1-ol, are valuable chiral intermediates for various biologically active compounds. researchgate.netresearchgate.net For instance, ethyl (R)-4-cyano-3-hydroxybutanoate, a related chiral synthon, is crucial for the synthesis of the cholesterol-lowering drug Atorvastatin and L-carnitine. researchgate.net The synthesis of enantiomerically pure GABOB and its derivatives often starts from chiral precursors, underscoring the importance of chiral building blocks in pharmaceutical synthesis. researchgate.netresearchgate.net

Table 1: Pharmaceutical Intermediates and Analogs Synthesized from Amino-butanol Derivatives

| Building Block | Pharmaceutical Intermediate/Analog | Therapeutic Area |

| 4-amino-2-hydroxymethyl-1-butanol | N-(2-amino-4-chloro-6-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]pyrimidin-5-yl)formamide | Antiviral (Famciclovir) researchgate.net |

| 4-amino-2-hydroxymethyl-1-butanol | Precursor for Penciclovir | Antiviral |

| 4-amino-3-hydroxybutyric acid (GABOB) derivatives | (R)-4-amino-3-hydroxybutanoic acid | Neuromodulator, Antiepileptic researchgate.netresearchgate.net |

| Ethyl (R)-4-cyano-3-hydroxybutanoate | Side chain of Atorvastatin | Cholesterol-lowering researchgate.net |

| Ethyl (R)-4-cyano-3-hydroxybutanoate | Precursor for L-carnitine | Nutritional supplement researchgate.net |

Design and Preparation of Chiral Ligands for Asymmetric Catalysis

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental transformation in asymmetric synthesis, and chiral amino alcohols are a prominent class of ligands for this purpose. nih.govnih.govmdpi.com The ability of 4-Amino-4-phenylbutan-1-ol and its analogs to form chiral complexes with metal centers makes them attractive candidates for the development of new catalysts for enantioselective reactions.

Research has demonstrated that β-amino alcohols are highly effective ligands for the titanium-tetraisopropoxide-promoted enantioselective addition of diethylzinc (B1219324) to aldehydes. nih.gov The resulting optically active secondary alcohols are valuable chiral synthons for a variety of applications. mdpi.com The efficiency of these ligands is often dependent on their specific structure, and a library of carbohydrate-derived chiral diols and β-amino alcohols has been synthesized and tested for this reaction. mdpi.com

While direct examples utilizing this compound as a ligand are not extensively documented in the provided results, the general principles are well-established. The nitrogen and oxygen atoms of the amino alcohol can chelate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For example, a proposed mechanism for the enantioselective addition of diethylzinc to an aldehyde in the presence of a chiral ligand and Ti(OiPr)₄ involves the formation of a chiral titanium complex that activates the aldehyde and facilitates the enantioselective transfer of the ethyl group. researchgate.net The phenyl group in 4-Amino-4-phenylbutan-1-ol can provide additional steric bulk, which could enhance the enantioselectivity of the catalytic process.

Table 2: Application of Amino Alcohol-Derived Ligands in Asymmetric Catalysis

| Ligand Type | Reaction | Metal Catalyst | Key Findings |

| Chiral β-amino alcohols | Enantioselective addition of diethylzinc to aldehydes | Titanium (IV) isopropoxide | High yields and enantioselectivities (up to 95% ee) were achieved. nih.gov |

| Carbohydrate-derived β-amino alcohols | Enantioselective addition of diethylzinc to aldehydes | Titanium (IV) isopropoxide | Demonstrated the utility of tunable scaffolds for developing highly enantioselective catalysts. mdpi.com |

| Linear β-amino alcohol anchored on nanoparticles | Enantioselective addition of dialkylzinc to aromatic aldehydes | Not specified | The catalyst could be recovered and reused, showing promising results. nih.gov |

| Pinane-based aminodiols | Enantioselective addition of diethylzinc to aldehydes | Not specified | The N-substituent on the aminodiol was found to be crucial for enantioselectivity. mdpi.com |

Precursor for Novel Chemical Entities and Scaffold Development

The unique structural framework of this compound makes it an excellent starting point for the development of novel chemical entities and molecular scaffolds for drug discovery and materials science. The primary amine and hydroxyl groups serve as convenient handles for derivatization, allowing for the generation of diverse libraries of compounds.

For instance, the core structure can be incorporated into heterocyclic systems, leading to new classes of compounds with potential biological activity. The synthesis of purine (B94841) analogues from 4-amino-2-hydroxymethyl-1-butanol, as seen in the preparation of Famciclovir precursors, is a testament to this approach. researchgate.net The butanol backbone can be cyclized or further functionalized to create a variety of scaffolds.

Moreover, the principles of using chiral building blocks like 4-amino-3-hydroxybutyric acid (GABOB) derivatives for the synthesis of complex compounds can be extended to the creation of novel molecular architectures. researchgate.net The ability to selectively protect and deprotect the functional groups of these building blocks allows for a high degree of synthetic flexibility. researchgate.net

While specific examples of large-scale scaffold development directly from this compound are not detailed in the provided search results, the potential is evident. The combination of a chiral center, a phenyl ring, and two reactive functional groups provides a rich platform for the exploration of new chemical space.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

No specific studies utilizing Density Functional Theory to analyze the molecular geometry and electronic structure of 4-Amino-4-phenylbutan-1-ol (B3037066) hydrochloride were found in the search results. This type of analysis would typically involve the calculation of optimized bond lengths, bond angles, and dihedral angles, as well as the distribution of electron density and the molecular orbital shapes.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Information regarding the use of Time-Dependent Density Functional Theory to investigate the excited state properties of 4-Amino-4-phenylbutan-1-ol hydrochloride is not available in the provided search results. Such studies would provide insights into the electronic transitions, absorption spectra, and photophysical properties of the molecule.

Analysis of Quantum Chemical Descriptors

A detailed analysis of the quantum chemical descriptors for this compound could not be compiled. This section would typically include data on the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, electronegativity, chemical hardness, and other reactivity descriptors derived from quantum chemical calculations.

Conformational Analysis and Intermolecular Interactions

Specific research on the conformational analysis and intermolecular interactions of this compound was not identified. This analysis is crucial for understanding the three-dimensional arrangements of the molecule and its potential interactions with other molecules, which influence its physical and biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.